molecular formula C10H14BrN3O2S B11824966 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine

Cat. No.: B11824966
M. Wt: 320.21 g/mol
InChI Key: LEWBJQIYHGJUFE-UHFFFAOYSA-N
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Description

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine is a heterocyclic compound with the molecular formula C10H14BrN3O2S and a molecular weight of 320.21 g/mol This compound features a pyridine ring substituted with a bromine atom, a piperidin-1-ylsulfonyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-iodopyridin-2-amine.

    Suzuki Cross-Coupling Reaction: The starting material is coupled with 4-methylsulfonyl-phenyl boronic acid via a Suzuki cross-coupling reaction.

    Final Product Formation: The intermediate product undergoes further reactions to introduce the piperidin-1-ylsulfonyl group, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and amine groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include 1,4-dioxane, acetonitrile, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the piperidin-1-ylsulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14BrN3O2S

Molecular Weight

320.21 g/mol

IUPAC Name

3-bromo-5-piperidin-1-ylsulfonylpyridin-4-amine

InChI

InChI=1S/C10H14BrN3O2S/c11-8-6-13-7-9(10(8)12)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13)

InChI Key

LEWBJQIYHGJUFE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Br

Origin of Product

United States

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